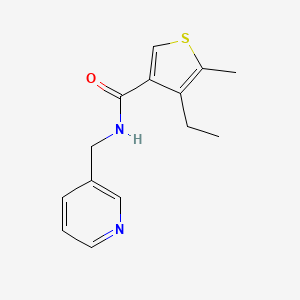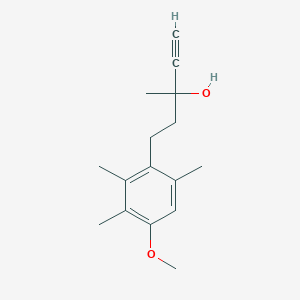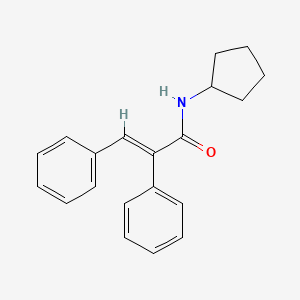
4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide, also known as EMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMT is a small molecule that belongs to the class of carboxamide derivatives and is synthesized through a specific method.
作用机制
The mechanism of action of 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide is not fully understood. However, it has been proposed that 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide exerts its therapeutic effects through the inhibition of specific enzymes and signaling pathways. For example, 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth. 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been found to have several biochemical and physiological effects. In vitro studies have shown that 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide can induce apoptosis, or programmed cell death, in cancer cells. 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has also been found to inhibit cell migration and invasion, which are important processes in cancer metastasis. Additionally, 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases.
实验室实验的优点和局限性
4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for in vitro studies. Additionally, 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide is stable and can be easily synthesized in large quantities. However, there are also limitations to using 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide in lab experiments. For example, 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide is not fully understood, which can make it challenging to interpret experimental results.
未来方向
For research on 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide include the development of analogs with improved solubility and bioavailability, the identification of specific targets, and clinical trials to determine its safety and efficacy in humans.
合成方法
4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide is synthesized through a specific method that involves the reaction of 4-ethyl-5-methyl-3-thiophenecarboxylic acid with 3-pyridinemethanamine. The reaction takes place in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide as a white solid, which can be purified through recrystallization.
科学研究应用
4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has shown potential therapeutic applications in scientific research. It has been studied for its anticancer, anti-inflammatory, and analgesic properties. 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has also been shown to have analgesic effects, making it a potential alternative to opioids for pain management.
属性
IUPAC Name |
4-ethyl-5-methyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-3-12-10(2)18-9-13(12)14(17)16-8-11-5-4-6-15-7-11/h4-7,9H,3,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVMDOPCDMYPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NCC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-methyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4'-{[4-(allyloxy)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5229503.png)
![ethyl 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5229528.png)
![methyl 5-cyano-6-[(2-methoxy-2-oxoethyl)thio]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B5229536.png)
![4-[(5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-3-thienyl)sulfonyl]morpholine](/img/structure/B5229541.png)

![(5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5229548.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5229559.png)


![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5229574.png)

![3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5229604.png)
![4-chloro-N-(2,5-dichlorophenyl)-3-[(2-methylbenzoyl)amino]benzamide](/img/structure/B5229609.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5229614.png)